diethyl 5-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate
Overview
Description
Diethyl 5-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as DIQ, this compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mechanism of Action
The mechanism of action of DIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DIQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is involved in tumor growth and metastasis. Additionally, DIQ has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
DIQ has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. DIQ has also been shown to inhibit the growth and metastasis of tumors in animal models. Additionally, DIQ has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
DIQ has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using analytical techniques such as NMR spectroscopy. Additionally, DIQ has been extensively studied, and its mechanism of action and potential applications in scientific research are well-established. However, DIQ also has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, DIQ has not been extensively studied in vivo, and its potential side effects and toxicity are not well-understood.
Future Directions
There are several future directions for research on DIQ. One area of research could focus on the development of new drugs based on the structure of DIQ. Another area of research could focus on the optimization of synthesis methods for DIQ, to improve its yield and purity. Additionally, further studies could be conducted to investigate the in vivo effects of DIQ, including its potential toxicity and side effects. Lastly, future research could also investigate the potential applications of DIQ in other areas of scientific research, such as neuroscience and immunology.
Conclusion:
In conclusion, DIQ is a promising chemical compound that has potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of DIQ for the development of new drugs and its applications in other areas of scientific research.
Scientific Research Applications
DIQ has been extensively studied for its potential applications in scientific research. It has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. DIQ has also been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase IX. These properties make DIQ a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Properties
IUPAC Name |
diethyl 5-[[2-(2-methoxyphenyl)quinoline-4-carbonyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6/c1-4-36-28(33)18-14-19(29(34)37-5-2)16-20(15-18)30-27(32)23-17-25(22-11-7-9-13-26(22)35-3)31-24-12-8-6-10-21(23)24/h6-17H,4-5H2,1-3H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJPDDVOYHVHDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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